Naphthalene-1,4-diboronic acid
Overview
Description
Synthesis Analysis
Naphthalene-1,4-diboronic acid is synthesized through a Grignard reaction, as described in one study . This process involves the use of Grignard reagents, which are typically organomagnesium compounds, to facilitate the formation of the boronic acid. The synthesis is characterized by the formation of neopentyl glycol and diethanolamine derivatives of the boronic acid, which are used for characterization purposes. Another approach to synthesizing related boronic acid derivatives involves the hydroboration of alkynes with 1,8-naphthalenediaminatoborane in the presence of an iridium catalyst, leading to the production of alkenylboronic acids . Additionally, the synthesis of diboronic acid esters from 1,8-naphthalenediol has been reported, which includes the formation of boronium salts upon reaction with various agents .
Molecular Structure Analysis
The molecular structure of naphthalene-1,4-diboronic acid and its derivatives has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography . The solid-state structures of various boronic and boric acid esters derived from 1,8-naphthalenediol have been determined, providing insights into the Lewis acidities of these compounds and their structural similarities to catecholate analogues .
Chemical Reactions Analysis
Naphthalene-1,4-diboronic acid and its derivatives participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a widely used method for forming carbon-carbon bonds . The boronic acid derivatives serve as coupling modules in these reactions, enabling the synthesis of complex organic molecules such as oligo(phenylenevinylene)s and chiral binaphthalenes . The iterative cross-coupling of naphthalene derivatives has been employed to synthesize helical oligo(naphthalene-2,3-diyl)s, demonstrating the versatility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene-1,4-diboronic acid and related compounds have been studied, including their Lewis acidities and reactivity patterns . The acceptor numbers of various boronic acid esters have been determined, indicating their potential as Lewis acids . The unexpected acidity of certain naphthalene diimides has been explored, revealing strong solvation effects that influence their acid/base equilibrium in aqueous solutions .
Scientific Research Applications
Regioselective Diboration of Alkynes
Naphthalene-1,4-diboronic acid derivatives are used in regioselective diboration of alkynes. This process, facilitated by Pt or Ir catalysts, results in the formation of 1-alkene-1,2-diboronic acid derivatives. These derivatives undergo selective Suzuki-Miyaura coupling, leading to the creation of 2,2-disubstituted alkenylboronic acid derivatives (Iwadate & Suginome, 2010).
Self-Assembly in Supramolecular Chemistry
Naphthalene-1,4-diboronic acid plays a role in the self-assembly of diboronic esters with U-shaped bipyridines, forming discrete two-component structures. These structures display "plug-in-socket" geometries and are significant in the design of complex boron-based structures, potentially useful in supramolecular dyads and other applications (Hartwick et al., 2021).
Fluorescent and Colorimetric Sensing
A naphthalene diimide functionalized with boronic acid groups has been developed as a selective sensor for fluoride. This sensor operates based on anion–π interactions and boronic acid groups acting as Lewis acid anion receptors. The sensor's design allows for significant advancements in the field of naphthalene diimide receptors, highlighting its potential in colorimetric and fluorescent sensing (Solís-Delgado et al., 2016).
Enantioselective Recognition
Naphthalene-1,4-diboronic acid derivatives are involved in enantioselective recognition. One study reports the synthesis of a 1,8-bisphenolnaphthalene derivative from naphthalene and phenylboronic acid, which shows potential as a circular dichroism sensor for detecting a range of chiral amines (Ghosn & Wolf, 2011).
Anticancer and Antioxidant Applications
Boronic acid compounds containing di-Schiff groups, which include naphthalene-1,4-diboronic acid derivatives, have shown promise in anticancer applications. They exhibit significant effects on reducing the viability of Ishikawa endometrial cancer cells. These compounds also demonstrate meaningful activity in antioxidant processes (Salih, 2019).
Catalytic Applications
Naphthalene-1,4-diboronic acid derivatives are used in catalytic applications, such as in the cobalt-catalyzed diboration of terminal alkynes. This method shows broad functional group tolerance and excellent selectivity, and the diborylalkene products from this process have wide-ranging synthetic applications (Krautwald et al., 2017).
properties
IUPAC Name |
(4-borononaphthalen-1-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10B2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,13-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQNPIILEFDCRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440756 | |
Record name | NAPHTHALENE-1,4-DIBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,4-diboronic acid | |
CAS RN |
22871-75-6 | |
Record name | NAPHTHALENE-1,4-DIBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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